molecular formula C12H10N4O3 B14420862 8-Ethoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one CAS No. 81784-75-0

8-Ethoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Cat. No.: B14420862
CAS No.: 81784-75-0
M. Wt: 258.23 g/mol
InChI Key: NSCCMTQKLQEBDV-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 8-ethoxy-4H-1-benzopyran-4-one with 5-aminotetrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

8-Ethoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as an enzyme inhibitor.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Ethoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
  • 8-Propoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Uniqueness

8-Ethoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

CAS No.

81784-75-0

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

8-ethoxy-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C12H10N4O3/c1-2-18-9-5-3-4-7-10(17)8(6-19-11(7)9)12-13-15-16-14-12/h3-6H,2H2,1H3,(H,13,14,15,16)

InChI Key

NSCCMTQKLQEBDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC=C(C2=O)C3=NNN=N3

Origin of Product

United States

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